N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines several functional groups, including a pyridine ring, a triazole ring, and a furan ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, often related to the biological activities mentioned above . The downstream effects of these pathway alterations would depend on the specific pathway and the context within the organism.
Result of Action
Given the range of biological activities associated with similar compounds, it is likely that the effects would be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-azidomethylpyridine can react with an alkyne derivative to form the triazole ring.
Coupling with Furan-2-carboxylic Acid: The triazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This step forms the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to bind to specific enzymes and receptors, making it a potential candidate for drug development. Studies have shown that it can inhibit certain enzymes involved in disease pathways, providing a basis for its use in treating conditions such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-ylmethyl)furan-2-carboxamide
- N-(1H-1,2,3-triazol-4-ylmethyl)furan-2-carboxamide
- N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Uniqueness
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is unique due to the combination of its functional groups. The presence of both the pyridine and triazole rings provides a unique set of chemical properties that can be exploited for various applications. Additionally, the furan ring adds to its versatility, allowing for a wide range of chemical reactions and interactions.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(12-2-1-7-20-12)15-8-10-9-18(17-16-10)11-3-5-14-6-4-11/h1-7,9H,8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQONZENLZVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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